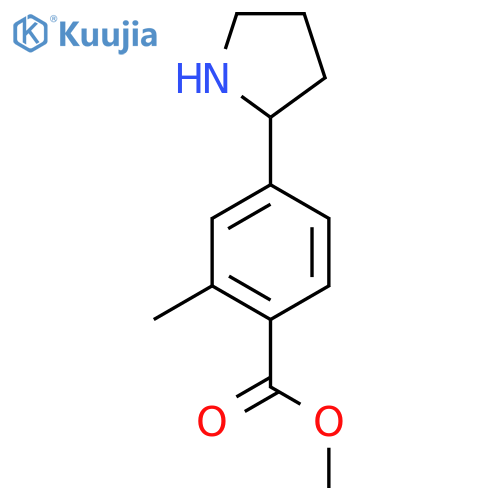Cas no 1270370-86-9 (methyl 2-methyl-4-(pyrrolidin-2-yl)benzoate)

1270370-86-9 structure
商品名:methyl 2-methyl-4-(pyrrolidin-2-yl)benzoate
methyl 2-methyl-4-(pyrrolidin-2-yl)benzoate 化学的及び物理的性質
名前と識別子
-
- methyl 2-methyl-4-(pyrrolidin-2-yl)benzoate
- 1270370-86-9
- EN300-1868226
-
- インチ: 1S/C13H17NO2/c1-9-8-10(12-4-3-7-14-12)5-6-11(9)13(15)16-2/h5-6,8,12,14H,3-4,7H2,1-2H3
- InChIKey: ZMGXIDYYUXYVSU-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C1C=CC(=CC=1C)C1CCCN1)=O
計算された属性
- せいみつぶんしりょう: 219.125928785g/mol
- どういたいしつりょう: 219.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 254
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2
methyl 2-methyl-4-(pyrrolidin-2-yl)benzoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1868226-10.0g |
methyl 2-methyl-4-(pyrrolidin-2-yl)benzoate |
1270370-86-9 | 10g |
$4236.0 | 2023-06-01 | ||
| Enamine | EN300-1868226-0.5g |
methyl 2-methyl-4-(pyrrolidin-2-yl)benzoate |
1270370-86-9 | 0.5g |
$603.0 | 2023-09-18 | ||
| Enamine | EN300-1868226-1.0g |
methyl 2-methyl-4-(pyrrolidin-2-yl)benzoate |
1270370-86-9 | 1g |
$986.0 | 2023-06-01 | ||
| Enamine | EN300-1868226-5g |
methyl 2-methyl-4-(pyrrolidin-2-yl)benzoate |
1270370-86-9 | 5g |
$1821.0 | 2023-09-18 | ||
| Enamine | EN300-1868226-0.1g |
methyl 2-methyl-4-(pyrrolidin-2-yl)benzoate |
1270370-86-9 | 0.1g |
$553.0 | 2023-09-18 | ||
| Enamine | EN300-1868226-0.25g |
methyl 2-methyl-4-(pyrrolidin-2-yl)benzoate |
1270370-86-9 | 0.25g |
$579.0 | 2023-09-18 | ||
| Enamine | EN300-1868226-2.5g |
methyl 2-methyl-4-(pyrrolidin-2-yl)benzoate |
1270370-86-9 | 2.5g |
$1230.0 | 2023-09-18 | ||
| Enamine | EN300-1868226-1g |
methyl 2-methyl-4-(pyrrolidin-2-yl)benzoate |
1270370-86-9 | 1g |
$628.0 | 2023-09-18 | ||
| Enamine | EN300-1868226-10g |
methyl 2-methyl-4-(pyrrolidin-2-yl)benzoate |
1270370-86-9 | 10g |
$2701.0 | 2023-09-18 | ||
| Enamine | EN300-1868226-5.0g |
methyl 2-methyl-4-(pyrrolidin-2-yl)benzoate |
1270370-86-9 | 5g |
$2858.0 | 2023-06-01 |
methyl 2-methyl-4-(pyrrolidin-2-yl)benzoate 関連文献
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
-
4. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
1270370-86-9 (methyl 2-methyl-4-(pyrrolidin-2-yl)benzoate) 関連製品
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
